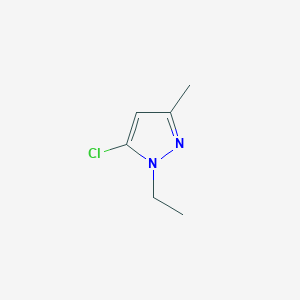

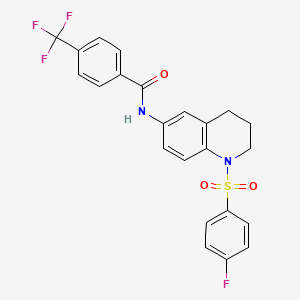

![molecular formula C17H18ClN5O2 B2502605 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922108-94-9](/img/structure/B2502605.png)

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a compound that belongs to a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, a study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, Bis(trifluoroacetoxy)iodobenzene was added to a suspension of the compound in MeCN and water . After several hours, water and conc HCl were added .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a study highlighted the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

科学的研究の応用

Synthetic Approaches and Chemical Properties

Research on pyrazolo[3,4-d]pyrimidines and related compounds has focused on developing efficient synthetic strategies that allow for the exploration of their medicinal potential. Cherukupalli et al. (2017) outlined the importance of pyrazolo[1,5-a]pyrimidine scaffolds in drug discovery, highlighting their application in developing drug-like candidates with a wide range of medicinal properties, such as anticancer, CNS agents, and anti-inflammatory activities. These studies emphasize the significance of structure-activity relationship (SAR) research in identifying potent compounds for various disease targets (Cherukupalli et al., 2017).

Biological Activities and Therapeutic Potential

The biological activities of heterocyclic N-oxide molecules, including pyrazolo[3,4-d]pyrimidines, have been explored for their potential in organic synthesis, catalysis, and drug applications. Li et al. (2019) reviewed the importance of heterocyclic N-oxide derivatives in medicinal chemistry, noting their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Pharmacological Applications

The pharmacological applications of pyrazolo[3,4-d]pyrimidines extend to various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory treatments. Trivedi et al. (2022) discussed the synthetic approaches and antimicrobial potency of pyrazole clubbed/fused pyrimidines, emphasizing the potential for developing new antimicrobials with enhanced efficacy (Trivedi et al., 2022).

作用機序

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds with high affinity to PKB, inhibiting its activity . This inhibition disrupts the normal signaling through PKB, which can have various downstream effects depending on the specific cellular context .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . This pathway is involved in a variety of cellular processes, including cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It has been found to be orally bioavailable This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation

Result of Action

The inhibition of PKB by this compound can lead to a variety of cellular effects. For example, it can reduce cell proliferation and promote cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the same biochemical pathways could potentially alter its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c1-2-15(24)19-7-8-23-16-14(9-21-23)17(25)22(11-20-16)10-12-3-5-13(18)6-4-12/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJRINNZKRQJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)

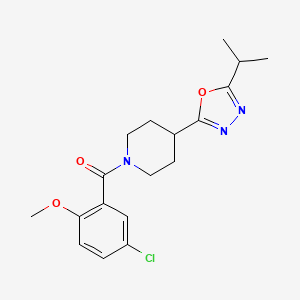

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

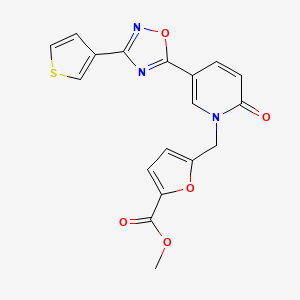

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)